Valbenazine metabolite M10B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

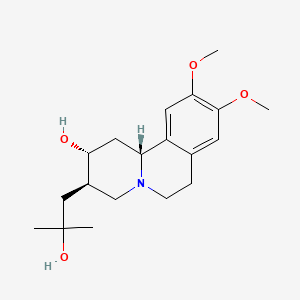

Valbenazine metabolite M10B is a significant metabolite of valbenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor. Valbenazine is primarily used for the treatment of tardive dyskinesia, a movement disorder caused by prolonged use of dopamine receptor-blocking agents. The metabolite M10B plays a crucial role in the pharmacological activity of valbenazine, contributing to its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of valbenazine metabolite M10B involves the hydrolysis of valbenazine to form the active metabolite. This process is primarily mediated by the enzyme carboxylesterase, which cleaves the valine ester group from valbenazine, resulting in the formation of M10B. The reaction conditions typically involve an aqueous environment with a pH range of 7.4 to 8.0, which is optimal for the activity of carboxylesterase.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route as described above. The process involves the large-scale hydrolysis of valbenazine under controlled conditions to ensure the efficient production of M10B. The reaction is carried out in bioreactors equipped with pH and temperature control systems to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to obtain high-purity M10B.

Chemical Reactions Analysis

Types of Reactions

Valbenazine metabolite M10B undergoes several types of chemical reactions, including:

Oxidation: M10B can be oxidized to form various oxidized metabolites.

Reduction: Under certain conditions, M10B can undergo reduction reactions.

Substitution: M10B can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or neutral conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are usually performed under basic conditions.

Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and are carried out under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of M10B, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Valbenazine metabolite M10B has several scientific research applications, including:

Chemistry: M10B is used as a reference standard in analytical chemistry for the quantification of valbenazine and its metabolites in biological samples.

Biology: In biological research, M10B is studied for its role in the metabolism and pharmacokinetics of valbenazine.

Medicine: M10B is investigated for its therapeutic potential and safety profile in the treatment of movement disorders.

Industry: M10B is used in the pharmaceutical industry for the development and quality control of valbenazine-based medications.

Mechanism of Action

Valbenazine metabolite M10B exerts its effects by inhibiting the vesicular monoamine transporter 2 (VMAT2). This inhibition reduces the uptake of monoamines, such as dopamine, into synaptic vesicles, leading to decreased release of these neurotransmitters into the synaptic cleft. The reduction in dopamine release helps alleviate the symptoms of tardive dyskinesia by modulating the activity of dopamine receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

Tetrabenazine: Another VMAT2 inhibitor used for the treatment of movement disorders.

Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.

Uniqueness of Valbenazine Metabolite M10B

This compound is unique due to its selective inhibition of VMAT2 and its favorable pharmacokinetic profile. Unlike tetrabenazine, which is metabolized into multiple active isomers, M10B is a single active metabolite, resulting in more predictable pharmacological effects and a lower risk of off-target interactions.

Biological Activity

Valbenazine (NBI-98854) is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2) and is primarily used for treating tardive dyskinesia (TD). Upon administration, valbenazine is metabolized into several active metabolites, including M10B (NBI-679006), which has shown significant biological activity. This article explores the biological activity of M10B, including its mechanism of action, pharmacological properties, and relevant case studies.

M10B acts as an inhibitor of VMAT2, which plays a crucial role in the transport of monoamines, particularly dopamine, from the cytosol into synaptic vesicles. By inhibiting VMAT2, M10B reduces the release of dopamine during synaptic transmission, thereby modulating dopaminergic tone in the striatum. This mechanism is particularly beneficial in conditions characterized by excessive dopaminergic activity, such as TD.

Pharmacological Properties

The pharmacological characterization of M10B has revealed several important properties:

- Affinity for VMAT2 : M10B exhibits a high affinity for VMAT2 with an inhibitory constant (K_i) significantly lower than that of valbenazine itself. This suggests that M10B may be more effective in modulating dopamine levels.

- Selectivity : M10B shows minimal binding affinity for other neurotransmitter receptors, including D1 and D2 dopamine receptors and serotonin receptors (K_i > 5000 nM). This selectivity is crucial for minimizing off-target effects and enhancing safety profiles in clinical use .

- Metabolism : M10B is formed through the hydrolysis of valbenazine. Its metabolic pathway involves cytochrome P450 enzymes (CYP3A4/5), which play a role in its pharmacokinetics and potential drug interactions .

Case Studies and Clinical Findings

Recent studies have provided insights into the efficacy and safety of valbenazine and its metabolites, including M10B:

Comparative Data Table

The following table summarizes key pharmacological characteristics of valbenazine and its metabolites:

| Compound | K_i (nM) | Affinity for VMAT2 | Off-target Binding | Half-life (hrs) |

|---|---|---|---|---|

| Valbenazine | 150 | Moderate | None | 15-22 |

| (+)-α-Dihydrotetrabenazine (R,R,R-HTBZ) | 3 | High | None | N/A |

| Valbenazine Metabolite M10B (NBI-679006) | <3 | Very High | None | N/A |

Properties

CAS No. |

7744-55-0 |

|---|---|

Molecular Formula |

C19H29NO4 |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

(2R,3R,11bR)-3-(2-hydroxy-2-methylpropyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |

InChI |

InChI=1S/C19H29NO4/c1-19(2,22)10-13-11-20-6-5-12-7-17(23-3)18(24-4)8-14(12)15(20)9-16(13)21/h7-8,13,15-16,21-22H,5-6,9-11H2,1-4H3/t13-,15-,16-/m1/s1 |

InChI Key |

YUFPLHFQRPLAGK-FVQBIDKESA-N |

Isomeric SMILES |

CC(C)(C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OC)O |

Canonical SMILES |

CC(C)(CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.